4-Bromo-3-methyl-2-nitrophenol

Vue d'ensemble

Description

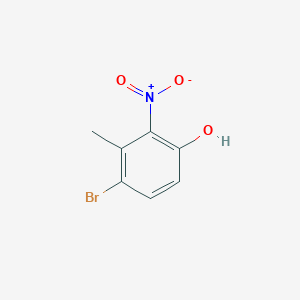

4-Bromo-3-methyl-2-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a phenol ring

Mécanisme D'action

Target of Action

Nitrophenols, a class of compounds to which 4-bromo-3-methyl-2-nitrophenol belongs, are known to interact with various biological molecules due to their polar nature .

Mode of Action

Nitrophenols typically undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a group on the ring . This could potentially alter the function of target molecules in the cell.

Biochemical Pathways

It’s worth noting that nitrophenols can be degraded via the 1,2,4-benzenetriol pathway in certain bacterial species . This pathway involves the conversion of nitrophenols to benzenetriol, which is then further metabolized .

Pharmacokinetics

Nitro compounds are generally known for their polar character, which results in lower volatility compared to similar molecular weight compounds . This could potentially affect the bioavailability of this compound.

Result of Action

Nitrophenols are known to be toxic and can cause various physiological effects depending on their concentration and the duration of exposure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemical substances, pH, temperature, and light conditions can affect its reactivity and degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-2-nitrophenol typically involves a multi-step process. One common method is the nitration of 4-bromo-3-methylphenol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the aromatic ring.

Another approach involves the bromination of 3-methyl-2-nitrophenol. This reaction is performed using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to selectively introduce the bromine atom at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3-methyl-2-nitrophenol undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 4-Bromo-3-methyl-2-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Oxidation: 4-Bromo-3-methyl-2-nitroquinone.

Applications De Recherche Scientifique

4-Bromo-3-methyl-2-nitrophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-2-nitrophenol: Similar structure but lacks the methyl group.

3-Methyl-2-nitrophenol: Similar structure but lacks the bromine atom.

4-Bromo-3-methylphenol: Similar structure but lacks the nitro group.

Uniqueness

4-Bromo-3-methyl-2-nitrophenol is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

Activité Biologique

4-Bromo-3-methyl-2-nitrophenol (CAS No. 85598-12-5) is an organic compound characterized by its unique structure, which includes a bromine atom, a methyl group, and a nitro group attached to a phenolic ring. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its diverse biological activities and potential applications in pharmaceuticals and industrial processes.

- Molecular Formula : C7H6BrNO3

- Molecular Weight : 218.03 g/mol

- Solubility : Soluble in ethanol and chloroform .

This compound belongs to the nitrophenol class, which is known for interacting with various biological molecules due to their polar nature. The compound undergoes nucleophilic aromatic substitution reactions, which can lead to the formation of various derivatives depending on the nucleophiles used.

Key Reactions

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The bromine atom can be substituted with other functional groups.

- Oxidation : The phenolic group can be oxidized to form a quinone.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Toxicological Profile

The compound is classified as harmful if swallowed (H302) and can cause skin irritation (H315). Its toxicity profile suggests that exposure can lead to adverse health effects, including systemic toxicity depending on concentration and duration of exposure .

Case Studies

- Antibacterial Efficacy :

- Environmental Impact :

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high bioavailability due to its moderate lipophilicity. It is expected to permeate biological membranes effectively, which may enhance its therapeutic potential but also raises concerns regarding toxicity .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Bromo-2-nitrophenol | Lacks methyl group | Moderate antibacterial activity |

| 3-Methyl-2-nitrophenol | Lacks bromine atom | Lower toxicity |

| 4-Bromo-3-methylphenol | Lacks nitro group | Antioxidant properties |

Propriétés

IUPAC Name |

4-bromo-3-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-5(8)2-3-6(10)7(4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNNJFUSAYWUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517783 | |

| Record name | 4-Bromo-3-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85598-12-5 | |

| Record name | 4-Bromo-3-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.